4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid structure
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid structure
An In-Depth Technical Guide to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid. This biaryl compound is a valuable building block in modern medicinal chemistry and materials science, primarily due to the unique electronic and metabolic properties conferred by its trifluoromethyl-substituted pyridine ring.
Core Molecular Characteristics
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is a substituted aromatic carboxylic acid. Its structure features a benzoic acid moiety linked to a pyridine ring at the 2-position, with a trifluoromethyl group at the 5-position of the pyridine ring. The trifluoromethyl (-CF3) group is a critical pharmacophore in drug design; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cellular permeability.[1][2][3] The benzoic acid group provides a versatile handle for further chemical modification, such as amide bond formation or esterification.[4]
Physicochemical and Structural Data
The fundamental properties of this molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | N/A |
| CAS Number | 223127-47-7 | [5] |
| Molecular Formula | C13H8F3NO2 | [5] |
| Molecular Weight | 267.20 g/mol | [5] |
| InChI Key | FSLUYPHZCSKJJZ-UHFFFAOYSA-N | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available at ≥98% | [5] |
Structural Visualization
The 2D structure of the molecule highlights the connectivity of the benzene and pyridine rings.
Caption: 2D Chemical Structure of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid.
Synthesis and Mechanistic Insights
The construction of the biaryl scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[6][7][8]
Causality of Method Selection: The Suzuki reaction is ideal for this synthesis because it allows for the precise formation of a C-C bond between an sp2-hybridized carbon on the pyridine ring and an sp2-hybridized carbon on the benzene ring.[9] The reaction is robust and generally high-yielding, and it avoids the harsh conditions or sensitive organometallic reagents (like Grignards) that would be incompatible with the acidic proton of the carboxylic acid group.[8]
Representative Synthetic Workflow
The synthesis involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with 4-carboxyphenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative, self-validating procedure based on established Suzuki-Miyaura coupling methodologies.[10]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a phosphine ligand like SPhos (0.04 eq).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. The system should be degassed by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (N2 or Ar) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidification and Isolation: Acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. The desired product, being a carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Spectroscopic and Structural Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the benzoic acid ring would appear as two doublets in the 7.5-8.5 ppm region. The pyridine ring protons would also appear in the aromatic region, with chemical shifts influenced by the nitrogen and trifluoromethyl substituents. A broad singlet corresponding to the carboxylic acid proton would likely appear far downfield (>10 ppm), which would be exchangeable with D2O.[13]
-
¹³C NMR: The carbon NMR would show signals for all 13 unique carbons. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm. The carbons attached to the fluorine atoms (in the -CF3 group) would appear as a quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹, a sharp C=O stretch at ~1700 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (267.20 g/mol ).
Applications in Research and Development
The unique combination of a trifluoromethyl group and a carboxylic acid function makes 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid a highly sought-after intermediate in several research domains.
Drug Discovery
This compound serves as a key scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl-pyridine motif is found in numerous bioactive molecules, where it often improves efficacy and pharmacokinetic profiles.[1]
-
Anti-inflammatory Agents: The biaryl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives can be synthesized to target enzymes like cyclooxygenase (COX).[10]
-
Antimicrobial Agents: Studies have shown that pyrazole derivatives containing a trifluoromethyl phenyl benzoic acid moiety exhibit potent activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[14]
-
Anticancer Research: Benzoic acid derivatives are widely investigated for their potential as anticancer agents, with modifications aimed at inhibiting specific kinases or cellular pathways.[4][15]
Materials Science
The rigid, planar structure of the biaryl system, combined with the polar functional groups, makes it a suitable building block for advanced materials.
-
Liquid Crystals: Similar fluorinated benzoic acid derivatives are used to synthesize liquid crystals due to their ability to self-assemble into ordered phases.[16]
-
Functional Polymers: The molecule can be polymerized to create materials with specific thermal or optical properties, useful in electronics and photonics.[3][16]
Conceptual Application Pathways
Caption: Role of the title compound as a versatile scaffold for diverse applications.
Conclusion
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is a cornerstone intermediate for advanced chemical synthesis. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and the desirable properties imparted by its functional groups make it an invaluable tool for scientists. From developing next-generation pharmaceuticals to engineering novel materials, the potential applications of this compound continue to expand, warranting its place as a key molecule in the modern chemist's toolbox.
References
-
PubChem. 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Cornea, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Ferreira, L. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Sciteq. Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]
-
BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
PubMed Central. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | CAS: 223127-47-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bipm.org [bipm.org]
- 14. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 16. ossila.com [ossila.com]
